

Application Note: Biuret Assay for Protein Measurement in Food Samples

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Compound of Interest

Compound Name: Biuret

Cat. No.: B089757

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of protein content in food samples is crucial for nutritional labeling, quality control, and various research applications. The **Biuret** assay is a widely used colorimetric method for the quantitative determination of protein concentration. This application note provides a detailed protocol for the **Biuret** assay tailored for food samples, along with data presentation and interpretation guidelines. The method is based on the principle that in an alkaline environment, copper(II) ions form a coordination complex with the peptide bonds in proteins, resulting in a characteristic purple color.^[1] The intensity of this color is directly proportional to the concentration of protein in the sample.^{[2][3]}

Principle of the Biuret Assay

In an alkaline solution, the copper(II) (Cu^{2+}) ions in the **Biuret** reagent bind to the nitrogen atoms involved in the peptide bonds of proteins. This reaction forms a stable, purple-colored chelate complex. The absorbance of this complex is measured spectrophotometrically at a wavelength of 540 nm. The concentration of protein in an unknown sample can be determined by comparing its absorbance to a standard curve prepared from solutions of a known protein concentration, typically bovine serum albumin (BSA).

Reagents and Equipment

Reagents

- **Biuret Reagent:** This solution typically contains copper(II) sulfate (CuSO_4), sodium hydroxide (NaOH) or potassium hydroxide (KOH), and sodium-potassium tartrate. The tartrate is added to chelate and stabilize the cupric ions in the alkaline solution.
 - Preparation of **Biuret Reagent:**
 - Dissolve 1.5 g of copper sulfate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) and 6.0 g of sodium potassium tartrate ($\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$) in 500 mL of distilled water.
 - With constant stirring, add 300 mL of 10% NaOH solution.
 - Dilute the final volume to 1 L with distilled water.
 - Store the reagent in a plastic bottle.
- Protein Standard Solution (e.g., Bovine Serum Albumin - BSA): A stock solution of 10 mg/mL BSA is prepared by dissolving 1 g of BSA in 100 mL of distilled water. This stock solution is then used to prepare a series of standards with known concentrations.
- 0.9% Saline Solution (for sample preparation)
- Extraction Buffers (sample-dependent): For certain food matrices, specific buffers may be required to efficiently extract proteins.

Equipment

- Spectrophotometer capable of measuring absorbance at 540 nm
- Cuvettes (1 cm path length)
- Vortex mixer
- Centrifuge
- Test tubes
- Pipettes

- Analytical balance
- Homogenizer or blender (for solid samples)

Experimental Protocols

Preparation of Standard Curve

- Label a series of test tubes from 1 to 7 (including a blank).
- Prepare a series of BSA standards by diluting the 10 mg/mL stock solution as described in the table below.
- Add 4.0 mL of **Biuret** reagent to each tube.
- Mix the contents of each tube thoroughly and incubate at room temperature for 30 minutes.
- Set the spectrophotometer to zero absorbance at 540 nm using the blank (Tube 1).
- Measure the absorbance of each standard (Tubes 2-7).
- Plot a graph of absorbance at 540 nm (y-axis) versus protein concentration in mg/mL (x-axis) to generate a standard curve.

Table 1: Preparation of BSA Standards

Tube No.	Volume of 10 mg/mL BSA (mL)	Volume of Distilled Water (mL)	Final Protein Concentration (mg/mL)
1 (Blank)	0.0	1.0	0.0
2	0.2	0.8	2.0
3	0.4	0.6	4.0
4	0.6	0.4	6.0
5	0.8	0.2	8.0
6	1.0	0.0	10.0

Preparation of Food Samples

The preparation method will vary depending on the nature of the food sample.

- For clear liquid samples, they can often be used directly or after appropriate dilution with distilled water to bring the protein concentration within the range of the standard curve.
- For opaque liquids like milk, a clarification step is necessary. This can be achieved by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) to separate fat and other insoluble components. The clear supernatant is then used for the assay.
- Weigh a representative amount of the solid sample (e.g., 1 g).
- Homogenize the sample in a suitable extraction buffer (e.g., 0.9% saline or a specific buffer tailored to the food matrix) at a known ratio (e.g., 1:10 w/v).
- Centrifuge the homogenate to pellet insoluble materials.
- Collect the supernatant, which contains the extracted proteins. Further dilution may be necessary.

Assay Procedure for Food Samples

- Pipette 1.0 mL of the prepared food sample extract into a clean test tube.
- Add 4.0 mL of **Biuret** reagent to the test tube.
- Mix thoroughly and incubate at room temperature for 30 minutes.
- Measure the absorbance of the sample at 540 nm against the reagent blank.
- Determine the protein concentration of the sample by interpolating the absorbance value on the standard curve.
- Calculate the protein content in the original food sample, taking into account all dilution factors.

Data Presentation

The following table presents hypothetical data for the determination of protein in various food samples using the **Biuret** assay.

Table 2: Quantitative Protein Analysis of Food Samples

Food Sample	Absorbance at 540 nm	Protein Concentration from Standard Curve (mg/mL)	Dilution Factor	Protein Content in Original Sample (g/100g or g/100mL)
Whole Milk	0.450	3.5	10	3.5
Skim Milk	0.420	3.3	10	3.3
Wheat Flour	0.650	5.2	20	10.4
Ground Beef	0.850	6.8	25	17.0

Note: The values presented are for illustrative purposes. Actual results will vary depending on the specific sample and experimental conditions.

Comparison with Kjeldahl Method

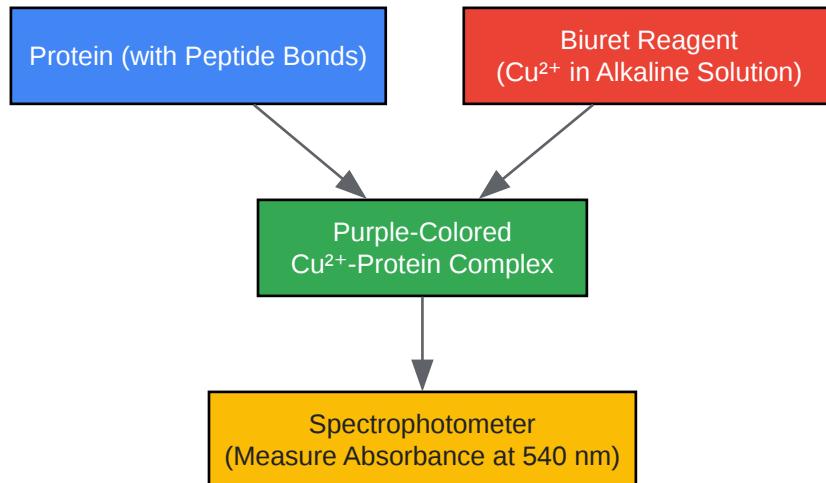
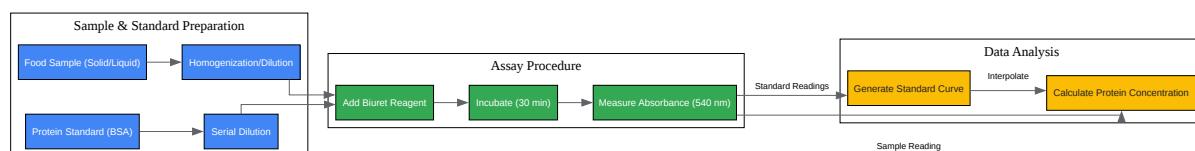
The **Biuret** method is often compared to the Kjeldahl method, which is a standard reference method for protein determination. While the Kjeldahl method measures total nitrogen, the **Biuret** method specifically detects peptide bonds. For many food products, a high correlation is observed between the two methods.

Table 3: Correlation of **Biuret** Assay with Kjeldahl Method for Grain Samples

Grain Type	Number of Samples	Correlation Coefficient (r)
All Wheat Classes	-	0.99
Hard and Soft Wheat Flour	-	0.99
Grain Sorghum	-	0.98
Corn	-	0.95

Data adapted from a study on a rapid **Biuret** method for protein content in grains.[\[4\]](#)

Diagrams



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